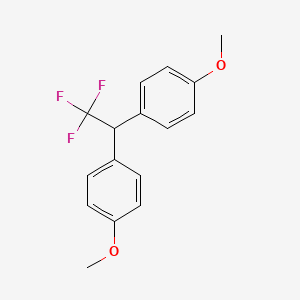
Pyrrolidinium,1'-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] is a complex organic compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] typically involves a multi-step process. One common method is the nucleophilic substitution reaction, where pyrrolidine derivatives react with ethylene dibromide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinium oxides, while reduction can produce pyrrolidinium hydrides. Substitution reactions result in a wide range of derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] has several scientific research applications:
Chemistry: Used as a solvent or catalyst in various organic reactions due to its ionic liquid properties.
Biology: Investigated for its potential as a drug delivery agent, owing to its ability to solubilize various biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for therapeutic applications.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity.
Mécanisme D'action
The mechanism of action of Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and leading to cell death. In chemical reactions, its ionic nature facilitates the transfer of electrons, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidinium Ionic Liquids: Similar in structure but may have different substituents, affecting their properties and applications.
Piperidinium Ionic Liquids: Contain a six-membered ring instead of a five-membered pyrrolidine ring, leading to different chemical behaviors.
Imidazolium Ionic Liquids: Feature an imidazole ring, offering distinct properties such as higher thermal stability and different solubility profiles.
Uniqueness
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] stands out due to its specific combination of pyrrolidine and pyridine rings, which confer unique properties such as enhanced solubility and reactivity. Its dual functionality makes it versatile for various applications, distinguishing it from other ionic liquids.
Propriétés
Numéro CAS |
5392-30-3 |
|---|---|
Formule moléculaire |
C22H32N4+2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-[1-methyl-1-[2-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)ethyl]pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C22H32N4/c1-25(13-5-9-21(25)19-7-3-11-23-17-19)15-16-26(2)14-6-10-22(26)20-8-4-12-24-18-20/h3-4,7-8,11-12,17-18,21-22H,5-6,9-10,13-16H2,1-2H3/q+2 |
Clé InChI |
MJRIWDXWCJJQJG-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCC1C2=CN=CC=C2)CC[N+]3(CCCC3C4=CN=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
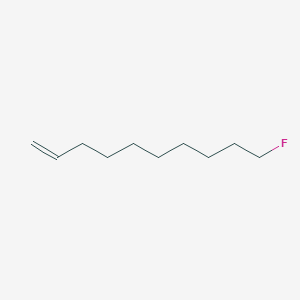
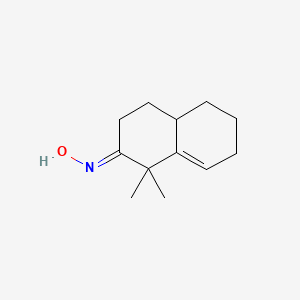

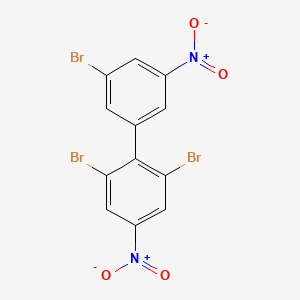
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
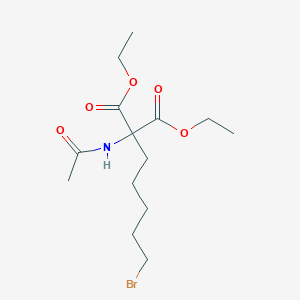
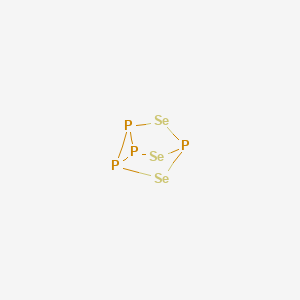
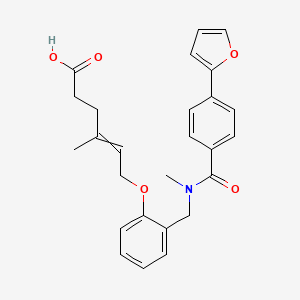
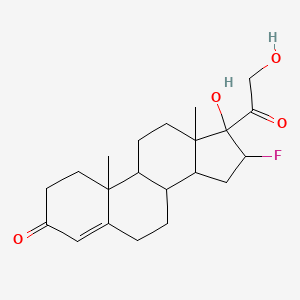
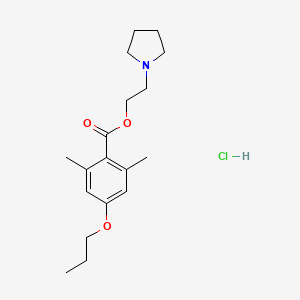
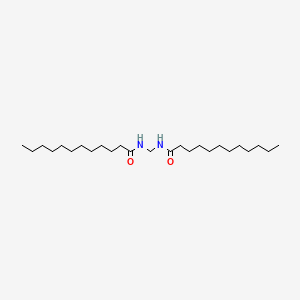
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
